molecular formula C23H20BrN5O3S2 B11997326 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11997326
M. Wt: 558.5 g/mol
InChI Key: DQXSWSQXJFPJGA-DHRITJCHSA-N
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Description

2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with a unique structure that includes a triazole ring, methoxyphenyl groups, and a thienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple stepsThe final step involves the condensation of the triazole derivative with 5-bromo-2-thiophenecarboxaldehyde to form the desired acetohydrazide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The triazole ring and methoxyphenyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromothienyl moiety, in particular, enhances its potential as a bioactive compound compared to its analogs .

Properties

Molecular Formula

C23H20BrN5O3S2

Molecular Weight

558.5 g/mol

IUPAC Name

2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C23H20BrN5O3S2/c1-31-17-7-3-15(4-8-17)22-27-28-23(29(22)16-5-9-18(32-2)10-6-16)33-14-21(30)26-25-13-19-11-12-20(24)34-19/h3-13H,14H2,1-2H3,(H,26,30)/b25-13+

InChI Key

DQXSWSQXJFPJGA-DHRITJCHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC=C(S4)Br

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC=C(S4)Br

Origin of Product

United States

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